MS Fragmentation Pattern Authentication
Flavovilloside (quercetin 3-rhamninoside) can be unequivocally identified and differentiated from closely related in-class compounds, such as kaempferol 3-rhamninoside, by its characteristic MS/MS fragmentation pattern. The presence of the rhamnose-rich trisaccharide moiety produces a distinct oxonium ion at m/z 129 [C₆H₉O₃]⁺, which confirms the presence of rhamnose and serves as a key diagnostic peak for dereplication in complex plant matrices [1]. This analytical fingerprint is critical for ensuring the correct compound is procured and utilized, avoiding misidentification with other flavonoid glycosides that may co-elute or share similar nominal masses but produce different fragment ions (e.g., galactose-containing glycosides yield an ion at m/z 163 [C₆H₁₁O₅]⁺) [1].
| Evidence Dimension | Diagnostic MS/MS Fragment Ion (Positive Ion Mode) |
|---|---|
| Target Compound Data | m/z 129 [C₆H₉O₃]⁺ (oxonium ion indicative of rhamnose) |
| Comparator Or Baseline | m/z 163 [C₆H₁₁O₅]⁺ for galactose-containing glycosides |
| Quantified Difference | Qualitative presence of m/z 129 ion confirms rhamnose content, enabling clear distinction from galactose-rich analogs |
| Conditions | UHPLC-ESI-QTOF-MS/MS analysis, positive ion mode |
Why This Matters
This unique MS fingerprint provides a verifiable, instrument-based method to confirm the identity and purity of flavovilloside, mitigating the risk of procuring or using a misidentified or impure flavonoid glycoside.
- [1] Azizah, M., et al. (2020). UHPLC-ESI-QTOF-MS/MS-Based Molecular Networking Guided Isolation and Dereplication of Antibacterial and Antifungal Constituents of Ventilago denticulata. Antibiotics, 9(9), 606. View Source
